molecular formula C9H6Cl6O3S B12058689 Endosulfan A

Endosulfan A

Cat. No.: B12058689
M. Wt: 406.9 g/mol
InChI Key: RDYMFSUJUZBWLH-QTSFFCDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endosulfan A is an organochlorine insecticide and acaricide that belongs to the cyclodiene subgroup. It was introduced in the 1950s and has been widely used in agriculture to control a broad spectrum of insects and mites. This compound is known for its acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Endosulfan A is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene and cis-butene-1,4-diol, followed by a reaction with thionyl chloride . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same Diels-Alder reaction. The process is optimized for yield and purity, with stringent controls on reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Endosulfan A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Hydrolysis reactions typically occur in the presence of water and may be accelerated by acidic or basic conditions.

    Photodegradation: Sunlight or ultraviolet light is used to induce photodegradation.

Major Products Formed:

  • Endosulfan sulfate
  • Endosulfan diol
  • Various photodegradation products

Properties

Molecular Formula

C9H6Cl6O3S

Molecular Weight

406.9 g/mol

IUPAC Name

(1R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide

InChI

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3?,4?,7-,8+,19?

InChI Key

RDYMFSUJUZBWLH-QTSFFCDASA-N

Isomeric SMILES

C1C2C(COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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